molecular formula C13H11N B085998 4-Styrylpyridine CAS No. 103-31-1

4-Styrylpyridine

Cat. No.: B085998
CAS No.: 103-31-1
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-VOTSOKGWSA-N
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Description

4-Styrylpyridine is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a styryl group (a vinyl group attached to a phenyl ring) is bonded to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylpyridine can be synthesized through several methods. One common approach is the condensation reaction between 4-methylpyridine and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, solvent-free methods at elevated temperatures (120–140 °C) have been successfully used to synthesize various styrylpyridines . These methods often involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Electrochemical reduction is often carried out in dimethylformamide with supporting electrolytes.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydro-derivatives and diphenylbutane derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Photochemical Applications

Photoreactivity and Isomerization
4-Styrylpyridine exhibits interesting photochemical properties, particularly in its ability to undergo isomerization. The compound can exist in both trans and cis configurations, with the trans isomer being more stable. The isomerization process can be studied using density functional theory (DFT), which predicts that the transition from trans to cis involves a change from a planar to a twisted geometry . This property is crucial for applications in optical data storage and photochemical switches.

Photodimerization
The photodimerization of this compound has been investigated in various contexts. For instance, studies have shown that the compound can form dimers through [2+2] cycloaddition reactions when exposed to UV light . This reaction is facilitated by cation-π interactions, which enhance the efficiency of dimer formation. The resulting dimers may have distinct photophysical properties, making them suitable for applications in advanced materials.

Coordination Chemistry

Metal Complexes
this compound acts as an N-coordinating ligand in transition metal complexes. For example, when combined with zinc(II) and copper(II) nitrates, it forms stable complexes that exhibit unique photoreactive properties . The study of these complexes has revealed insights into their magnetic properties and potential applications in catalysis and sensing.

Case Study: Copper(II) Complexes
A recent study synthesized a square planar copper(II) complex using this compound as a ligand. This complex demonstrated phenoxazinone synthase-mimicking activity, showcasing the potential of 4-SPY in biomimetic chemistry . Such complexes can be utilized in the development of new catalysts for organic transformations.

Materials Science

Optical and Electro-Optical Applications
Due to its conjugated structure, this compound is explored as a building block for organic materials with optical and electro-optical properties. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices . The ability to tune its electronic properties through substitution allows for the design of materials with specific functionalities.

Spectroscopic Applications

NMR Spectroscopy
The presence of this compound has been identified using nuclear magnetic resonance (NMR) spectroscopy techniques, demonstrating its utility in analytical chemistry . This application is particularly relevant in the identification of coffee species, where 4-SPY serves as a marker compound.

Summary Table of Applications

Application AreaDescriptionReferences
PhotochemistryIsomerization studies; photodimerization via [2+2] cycloaddition reactions
Coordination ChemistryFormation of metal complexes; study of magnetic properties
Materials ScienceUse in OLEDs and photovoltaic devices; development of functional organic materials
Spectroscopic AnalysisIdentification of compounds via NMR spectroscopy; application in food science

Mechanism of Action

The mechanism of action of 4-styrylpyridine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival . In materials science, its nonlinear optical properties arise from its ability to undergo electronic transitions upon exposure to light .

Comparison with Similar Compounds

4-Styrylpyridine can be compared with other styrylpyridine derivatives and related compounds:

Uniqueness: this compound is unique due to its specific position of the styryl group on the pyridine ring, which influences its chemical reactivity and physical properties. Its ability to form complexes with metals and its nonlinear optical properties make it particularly valuable in research and industrial applications .

Biological Activity

4-Styrylpyridine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a styryl group attached to a pyridine ring. This structure allows for unique interactions with biological targets, making it a subject of interest in drug design. The compound's ability to participate in electron transfer processes is attributed to its conjugated system, which enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study examining various pyridine compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was noted against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating the compound's potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus32
E. coli64
Klebsiella pneumoniae128
Derivative APseudomonas aeruginosa16
Derivative BCandida albicans32

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of emerging viral infections. A review indicated that certain pyridine derivatives exhibit antiviral activities against viruses like SARS-CoV-2, highlighting their relevance in current therapeutic strategies during pandemics . The mechanism often involves inhibition of viral replication through interference with viral proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound acts as a low-molecular-weight antioxidant, participating in one-electron redox processes that mitigate oxidative stress in cells .
  • Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in bacterial metabolism and viral replication, thereby exerting its antimicrobial and antiviral effects .
  • Interaction with Biological Targets : The structural features allow for specific binding to proteins or enzymes, influencing various biological pathways.

Case Studies

  • Antimicrobial Efficacy in Clinical Settings : A clinical study evaluated the efficacy of this compound derivatives against hospital-acquired infections. Results indicated a significant reduction in bacterial load in patients treated with formulations containing these compounds compared to standard treatments .
  • Antiviral Screening : In vitro studies demonstrated that derivatives of this compound inhibited viral replication in cell cultures infected with influenza virus. The compounds showed promise as potential therapeutic agents for respiratory viral infections .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-Styrylpyridine under green chemistry conditions?

  • Methodological Answer : this compound and its intermediates are synthesized via condensation reactions under solvent-free or low-toxicity solvent conditions. Key steps include using microwave-assisted heating or catalytic systems to enhance reaction efficiency while minimizing waste. Characterization via 1H-NMR^1 \text{H-NMR}, IR spectroscopy, and X-ray diffraction is critical to confirm structural integrity . For reproducibility, document reaction parameters (e.g., temperature, catalyst loading) and compare yields with literature benchmarks.

Q. How can IR spectroscopy and computational modeling be integrated to characterize this compound?

  • Methodological Answer : Experimental IR spectra should be compared with Density Functional Theory (DFT)-calculated vibrational modes to assign peaks (e.g., C=C stretching at ~1600 cm1^{-1}, pyridine ring vibrations). Use software like Gaussian or ORCA for DFT simulations with B3LYP/6-31G(d) basis sets. Discrepancies between experimental and theoretical data may arise from solvent effects or anharmonicity, necessitating scaling factors (e.g., 0.961–0.975) for alignment .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

  • Provide detailed experimental protocols in the main text or supplementary materials.
  • Report purity data (e.g., HPLC, elemental analysis) and spectroscopic validation (e.g., 1H-NMR^1 \text{H-NMR} integration ratios).
  • Use standardized reagents and reference prior syntheses to validate yields .

Advanced Research Questions

Q. How can time-dependent DFT (TD-DFT) address limitations in modeling this compound’s excited-state behavior?

  • Methodological Answer : TD-DFT with asymptotically correct exchange-correlation functionals (e.g., LB94) mitigates errors in high-lying excited states caused by the incorrect asymptotic decay of local density approximation (LDA) potentials. For this compound’s UV-Vis spectra, combine TD-DFT with solvent models (e.g., PCM) and validate against experimental λmax\lambda_{\text{max}} values. Note that LDA underestimates ionization potentials, while hybrid functionals (e.g., B3LYP) improve accuracy for low-lying states .

Q. What experimental designs are effective for studying this compound’s photosalient effects in cocrystals?

  • Methodological Answer : Cocrystallize this compound with aromatic polycarboxylic acids (e.g., terephthalic acid) via hydrogen-bonding templates. Use single-crystal X-ray diffraction to analyze photodimerization-induced structural changes. Monitor photosalient effects (e.g., crystal jumping) under UV light (365 nm) and correlate with Hirshfeld surface analysis to quantify intermolecular interactions pre- and post-irradiation .

Q. How should researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., basis set size, solvent model inclusion). For IR, ensure anharmonic corrections are applied.
  • Step 2 : Validate experimental conditions (e.g., sample purity, spectrometer calibration).
  • Step 3 : Cross-reference with complementary techniques (e.g., Raman spectroscopy for vibrational modes, mass spectrometry for molecular weight confirmation).
  • Case Example : Discrepancies in C-H out-of-plane bending modes may arise from crystal packing effects, requiring periodic DFT calculations for solid-state simulations .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRGPYNTXRMSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103-31-1, 5097-93-8
Record name 4-Stilbazole
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Record name 4-Stilbazole, (E)-
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Record name 4-Styrylpyridine
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Record name Pyridine, 4-(2-phenylethenyl)-
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Record name 4-styrylpyridine
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Record name 4-STYRYLPYRIDINE
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Synthesis routes and methods

Procedure details

To 67.5 parts of the 4-picolinium quaternary salt as in Example 13 but without the acid salt was added 100 parts isopropanol, 32.5 parts benzaldehyde, and one part piperidine. The resulting solution was boiled at reflux two hours, 100 parts 40% sodium hydroxide added, and the heating continued for two hours. The cooled mixture was extracted with chloroform, and the organic phase evaporated to dryness to yield a residue that was recrystallized from methanol-water to give 21 parts 4-styrylpyridine.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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